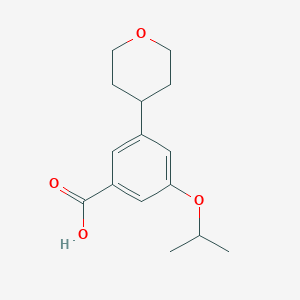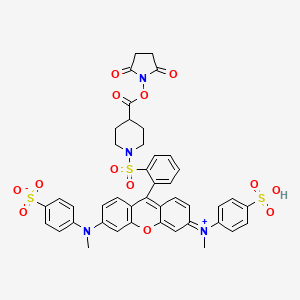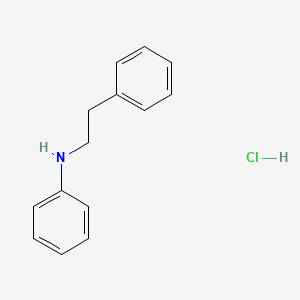
2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid is an organic compound with the molecular formula C15H20N2O4 It is a derivative of pentanoic acid and contains both benzamido and propylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of N-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the desired compound with moderate efficiency and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing environmentally friendly and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzamido and propylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar structure but contains a pyrimidine ring instead of a propylamino group.
5-oxo-5-(prop-2-ynylamino)pentanoic acid: This compound differs by having a prop-2-ynylamino group instead of a propylamino group.
Uniqueness
2-Benzamido-5-oxo-5-(propylamino)pentanoic Acid is unique due to its specific combination of benzamido and propylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-benzamido-5-oxo-5-(propylamino)pentanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-10-16-13(18)9-8-12(15(20)21)17-14(19)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
VZMWVPOUNBJABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)


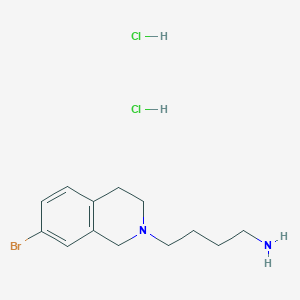
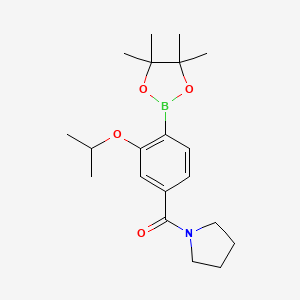
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)

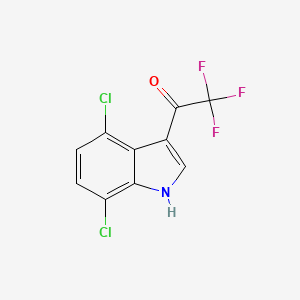
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
